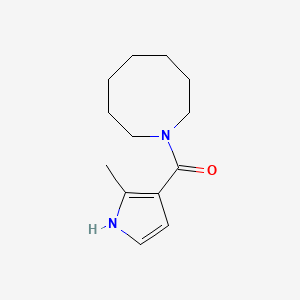![molecular formula C14H19F2N3O B7584175 [1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7584175.png)
[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of [1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea is complex and involves the inhibition of various enzymes. It has been found to be a potent inhibitor of PDE5, PDE10, PDE11, and PDE2. The inhibition of these enzymes leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are important signaling molecules in the body. The increase in the levels of these molecules leads to various physiological effects, including vasodilation, anti-inflammatory effects, and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to be effective in the treatment of various neurological disorders, including Huntington's disease, Parkinson's disease, and schizophrenia. It has also shown potential in the treatment of cancer, inflammation, and cardiovascular diseases. The increase in the levels of cGMP and cAMP leads to various physiological effects, including vasodilation, anti-inflammatory effects, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea has several advantages for lab experiments. It is a potent inhibitor of various enzymes, and its mechanism of action is well understood. It has shown promising results in the treatment of various diseases, and its potential for future drug development is significant. However, this compound also has limitations. Its synthesis is complex and requires several steps, which can be time-consuming and expensive. Additionally, its effects on the body are not fully understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for [1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea. One potential direction is the development of new drugs based on its structure and mechanism of action. Another direction is the investigation of its effects on other diseases, including autoimmune diseases and infectious diseases. Additionally, more research is needed to determine its safety and efficacy, and to determine the optimal dosage and administration for clinical use.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown significant potential in the treatment of various diseases. Its mechanism of action is well understood, and it has several advantages for lab experiments. However, more research is needed to determine its safety and efficacy, and to determine its optimal use in clinical settings. The future directions for this compound are significant, and it has the potential to be a valuable tool in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of [1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea is a complex process that involves several steps. The first step involves the reaction of 2,6-difluorobenzyl chloride with piperidine to form 1-[1-(2,6-difluorophenyl)ethyl]piperidine. This compound is then reacted with cyanic acid to form this compound.
Aplicaciones Científicas De Investigación
[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea has shown promising results in the treatment of various diseases. It is a potent inhibitor of various enzymes, including but not limited to, PDE5, PDE10, PDE11, and PDE2. It has been found to be effective in the treatment of various neurological disorders, including Huntington's disease, Parkinson's disease, and schizophrenia. It has also shown potential in the treatment of cancer, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
[1-[1-(2,6-difluorophenyl)ethyl]piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O/c1-9(13-11(15)3-2-4-12(13)16)19-7-5-10(6-8-19)18-14(17)20/h2-4,9-10H,5-8H2,1H3,(H3,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFCAJHHRAKNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)N2CCC(CC2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(1-Thia-4-azaspiro[5.5]undecane-4-carbonyl)pyrrolidin-2-one](/img/structure/B7584103.png)



![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)
![3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)

![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)
![N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)




